molecular formula C11H16N2O2 B3034319 3-amino-4-methoxy-N-(propan-2-yl)benzamide CAS No. 156564-75-9

3-amino-4-methoxy-N-(propan-2-yl)benzamide

Cat. No. B3034319
CAS RN: 156564-75-9
M. Wt: 208.26 g/mol
InChI Key: ORIHEBFNONPUMF-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 3-amino-4-methoxy-N-(propan-2-yl)benzamide can be analyzed using various methods such as IR, 1H NMR, and single crystal X-ray crystallography . These methods provide detailed information about the compound’s structure and its atomic arrangement.


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-amino-4-methoxy-N-(propan-2-yl)benzamide include a molecular weight of 166.1772 . Further properties like melting point, boiling point, and density can be determined using standard laboratory techniques.

Scientific Research Applications

Structural and Vibrational Studies

An extensive theoretical study on the molecular structure and vibrational analysis of 3-amino-4-methoxy benzamide (3A4MBA) was undertaken using density functional theoretical (DFT) method . The possibility of formation of intramolecular hydrogen bonding was identified from structural parameter analysis and confirmed with the natural bond orbital (NBO), molecular electrostatic potential (MEP) and natural charge analysis .

Intramolecular Hydrogen Bonding

The harmonic oscillator model of aromaticity (HOMA) index elucidated the impact of hydrogen bonding in the ring . Intramolecular hydrogen bonding energy has been calculated from topological study . The low wavenumber vibrational modes obtained from experimental FT-Raman spectrum also supported the presence of hydrogen bonding .

Synthesis of Organic Compounds

Benzamide is the simplest aromatic carboxylic amide, which is used in the synthesis of various organic compounds . Benzamide is slightly soluble in water but easily soluble in many organic solvents .

Therapeutic Utility

Benzamide derivatives have therapeutic utility . Benzamide derivatives are known to cure antipsychotic and antiemetic ailments . Owing to its neurotropic characteristics, this class of compounds finds use in imaging melanoma and melanoma metastases .

Mosquito Repellents

N,N-diethyl benzamide and N,N-diethyl 3-methyl benzamide are used in mosquito repellents .

Antipsychotic Drug

A benzamide derivative is used as an antipsychotic drug for many depressive disorders .

Antioxidant and Antibacterial Activities

Synthesis, characterization, antioxidant, and antibacterial activities of new 2,3-dimethoxy and 3-acetoxy-2-methyl benzamides have been reported . Some of synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards .

Suzuki–Miyaura Coupling

Suzuki–Miyaura (SM) cross-coupling is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction to date . Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign .

properties

IUPAC Name

3-amino-4-methoxy-N-propan-2-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-7(2)13-11(14)8-4-5-10(15-3)9(12)6-8/h4-7H,12H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORIHEBFNONPUMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC(=C(C=C1)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-4-methoxy-N-(propan-2-yl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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